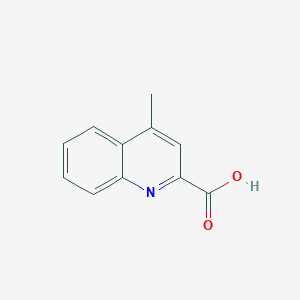
4-Methylchinolin-2-carbonsäure
Übersicht
Beschreibung
4-Methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its diverse applications in medicinal and industrial chemistry. The quinoline ring system, discovered in the 19th century, forms the core structure of many biologically active molecules, including antimalarial drugs and organic light-emitting diodes .
Wissenschaftliche Forschungsanwendungen
4-Methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe.
Medicine: This compound is investigated for its potential as an antimalarial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes
Wirkmechanismus
Target of Action
4-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .
Result of Action
While quinoline derivatives have been studied for their potential biological and pharmaceutical activities
Biochemische Analyse
Biochemical Properties
4-Methylquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 4-Methylquinoline-2-carboxylic acid can form complexes with metal ions, which can further modulate its biochemical activity.
Cellular Effects
The effects of 4-Methylquinoline-2-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Methylquinoline-2-carboxylic acid can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Methylquinoline-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, 4-Methylquinoline-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methylquinoline-2-carboxylic acid in laboratory settings are important factors to consider. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the effects of 4-Methylquinoline-2-carboxylic acid on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to the compound can lead to cumulative effects on gene expression and cellular metabolism, which may not be evident in short-term studies.
Dosage Effects in Animal Models
The effects of 4-Methylquinoline-2-carboxylic acid in animal models are dose-dependent. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key enzymes and proteins involved in detoxification pathways. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
4-Methylquinoline-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, 4-Methylquinoline-2-carboxylic acid can influence the levels of other metabolites by modulating the activity of key metabolic enzymes. This modulation can result in changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methylquinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Methylquinoline-2-carboxylic acid within tissues can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 4-Methylquinoline-2-carboxylic acid is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be influenced by targeting signals or post-translational modifications. The subcellular distribution of 4-Methylquinoline-2-carboxylic acid can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method is the Pfitzinger reaction, which involves the reaction of isatin with ketones in the presence of a strong nucleophile .
Industrial Production Methods: Industrial production often employs modifications of these classical methods to enhance yield and efficiency. For example, the use of microwave irradiation and ionic liquid media has been shown to improve reaction efficiency and yield . Additionally, the use of environmentally benign catalysts such as montmorillonite K-10 has been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: 4-Methylquinoline-2-carboxylic acid derivatives with reduced functional groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-2-carboxylic acid
- 4-Hydroxyquinoline-2-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
Comparison: 4-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, the methyl group at the 4-position can enhance lipophilicity and potentially improve membrane permeability. The presence of a carboxylic acid group at the 2-position allows for further functionalization and derivatization .
Eigenschaften
IUPAC Name |
4-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSKOATHWHNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353699 | |
| Record name | 4-methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40609-76-5 | |
| Record name | 4-methylquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)






![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)



![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)


